molecular formula C24H26N2O4 B11049992 3-{4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}-1-phenyl-1H-pyrrole-2,5-dione

3-{4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B11049992
M. Wt: 406.5 g/mol
InChI Key: KYYAJDZFCPNFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}-1-phenyl-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines a piperidine ring, a pyrrole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}-1-phenyl-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the piperidine intermediate with an ethoxyphenyl derivative under suitable conditions.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.

    Final Coupling: The final step involves coupling the piperidine and pyrrole intermediates under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}-1-phenyl-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups in the pyrrole ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context in which the compound is used.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

3-[4-[(4-ethoxyphenyl)-hydroxymethyl]piperidin-1-yl]-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C24H26N2O4/c1-2-30-20-10-8-17(9-11-20)23(28)18-12-14-25(15-13-18)21-16-22(27)26(24(21)29)19-6-4-3-5-7-19/h3-11,16,18,23,28H,2,12-15H2,1H3

InChI Key

KYYAJDZFCPNFDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2CCN(CC2)C3=CC(=O)N(C3=O)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.